Methyl 1-bromoisoquinoline-3-carboxylate
Overview
Description
Methyl 1-bromoisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antitumor Compounds
Methyl 1-bromoisoquinoline-3-carboxylate is used in synthetic approaches to produce new antitumor compounds. It serves as a building block for peripheral benzodiazepine receptor ligands (Janin et al., 2002).
Efficient Synthesis Processes
It's involved in the efficient synthesis of polyhydroquinoline derivatives, showcasing its role in facilitating clean and simple synthetic methods yielding high-purity products (Khaligh, 2014).
Antitumor Agent Development
this compound is a key intermediate in the synthesis of methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines, which are related to antitumor agents such as peripheral benzodiazepine receptor ligand PK 11195 and falcipain-2 inhibitors (Janin et al., 2004).
Formation of Novel Derivatives
The compound is utilized in the formation of novel 1,2-dihydroisoquinoline derivatives, contributing to the development of new chemical entities (Wong et al., 2013).
Prodrug System Development
It's instrumental in the development of bioreductively activated prodrug systems for selective drug delivery to hypoxic tissues, highlighting its potential in targeted therapy (Parveen et al., 1999).
Synthesis of Isoquinoline-3-Carboxylates
A general synthesis method for methyl isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes has been described, demonstrating the compound's role in facilitating diverse synthetic pathways (Hiebl et al., 1999).
Inhibitor Development
It is used in the synthesis of quinoline-8-carboxamides, a new class of inhibitors targeting the enzyme poly(ADP-ribose)polymerase-1, which is significant in therapeutic activities (Lord et al., 2009).
Properties
IUPAC Name |
methyl 1-bromoisoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMKCLNZXIZONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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